Jadomycin

Cytotoxicity Tumor Selectivity Structure-Activity Relationship

Researchers investigating MDR breast cancer or Aurora-B kinase mechanisms require validated tool compounds with confirmed target engagement and in vivo pharmacokinetic benchmarking. Jadomycin B (CAS 149633-99-8) addresses this gap as a fermentation-derived, ATP-competitive Aurora-B kinase inhibitor. • Retains equipotent cytotoxicity in ABCB1-, ABCC1-, and ABCG2-overexpressing MDR breast cancer models vs. drug-sensitive parental lines • In vivo PK validated: Cmax 3.4±0.27 μM (6 mg/kg IP), t1/2 1.7 h; tumor volume reduction at 12 mg/kg q12h without hepatic or renal toxicity signals • ≥98% HPLC purity; supplied as a diastereomeric mixture (3aS:3aR ~3:2); ambient global shipping

Molecular Formula C24H21NO6
Molecular Weight 419.4 g/mol
Cat. No. B1254412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJadomycin
Synonymsjadomycin A
Molecular FormulaC24H21NO6
Molecular Weight419.4 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)OC2N1C3=C(C4=C2C=C(C=C4O)C)C(=O)C5=C(C3=O)C(=CC=C5)O
InChIInChI=1S/C24H21NO6/c1-4-11(3)19-24(30)31-23-13-8-10(2)9-15(27)16(13)18-20(25(19)23)22(29)17-12(21(18)28)6-5-7-14(17)26/h5-9,11,19,23,26-27H,4H2,1-3H3/t11?,19-,23-/m0/s1
InChIKeyAVMSKCRHMKXYOO-RCAPREFBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jadomycin Procurement Guide


Jadomycin is a family of angucycline-derived natural products produced by Streptomyces venezuelae ISP5230 under stress conditions such as heat shock or ethanol treatment. Distinguished by a unique pentacyclic benz[b]oxazolophenanthridine skeleton incorporating an amino acid-derived oxazolone ring, jadomycins exhibit both antimicrobial and anticancer activities [1]. The major product, jadomycin B (CAS 149633-99-8, C30H31NO9, MW 549.6), contains the deoxysugar L-digitoxose and is produced as a diastereomeric mixture (3aS:3aR ratio approximately 3:2) [2]. Commercial availability typically includes fermentation-derived material with HPLC purity ≥98% .

Fermentation-derived natural angucycline product
Diastereomeric mixture (non-racemic)
Amino acid-incorporated analog diversity
Characterized by HPLC; L-digitoxose-containing core

Why Generic Substitution Fails


Jadomycins cannot be generically substituted due to profound structure-dependent variation in biological activity driven by the amino acid incorporated into the oxazolone ring. The non-enzymatic condensation of a biosynthetic aldehyde with the amino acid present in the culture medium produces structurally distinct jadomycin derivatives, each with unique physicochemical and pharmacological properties [1]. Critically, jadomycin A (lacking the L-digitoxose sugar) shows minimal cytotoxicity and no activity against yeast, whereas jadomycin B is broadly active [2]. This biosynthetic plasticity enables rational precursor-directed diversification, but also means that different jadomycin analogs (e.g., jadomycin B vs. jadomycin S vs. jadomycin T) exhibit widely divergent potency, selectivity, and target engagement profiles [3].

Target Compound Jadomycin B (L-isoleucine-derived)
Potential Substitute Other jadomycin analogs (e.g., Jadomycin S, T)
Amino acid identity dictates oxazolone ring and cytotoxic profile
Presence of L-digitoxose sugar required for broad activity; Jadomycin A lacks it and is minimally active
Analog potency can differ >60-fold in the same cell line, altering model interpretation

Jadomycin Quantitative Evidence


Tumor-Selective Cytotoxicity: Jadomycin Orn vs. B

While jadomycin B and derivatives with alkyl/nonpolar side chains exhibit IC50 values of 1.3–10 μM against MCF-7, HCT116, and normal HMEC cells with no tumor selectivity, jadomycin Orn (incorporating ornithine) shows differential activity against tumor vs. normal cell lines [1]. This represents the first demonstration of tumor-selective cytotoxicity within the jadomycin family [2].

Tumor-cell selectivity
Head-to-head
Jadomycin Orn IC50 (µM): MCF-7 4.5, HCT116 5.4, HMEC 10.2; selectivity HMEC/MCF-7 = 2.27 vs. B 0.82
Reported tumor-cell model selectivity context; Orn derivative shows differential normal-cell sparing.
MTT assay, 72 h. Interpretation limited to reported cell lines.
Cytotoxicity Tumor Selectivity Structure-Activity Relationship

Potency Ranking in MCF-7 Breast Cancer Cells

Among jadomycin derivatives evaluated against the MCF-7 breast cancer cell line, jadomycin T (threonine-derived) exhibits the highest potency with an IC50 of 0.97 μM, which is approximately 2.9-fold more potent than jadomycin B (IC50 = 2.8 μM) and 8.8-fold more potent than the least active derivative jadomycin Hse (IC50 = 66.8 μM) [1]. This 69-fold potency range across analogs underscores the critical impact of the incorporated amino acid on cytotoxic activity [2].

Potency ranking MCF-7
Head-to-head
1. Jadomycin T 0.97 µM 2. Jadomycin L 1.4 µM 3. Jadomycin V 1.9 µM 4. Jadomycin B 2.8 µM ... Jadomycin Hse 66.8 µM
Supports analog selection in breast cancer cell models; 69-fold span across derivatives.
MCF-7, 72 h MTT. Ranking reflects tested set only.
Breast Cancer Cytotoxicity MCF-7

Retained Potency in Multidrug-Resistant Cells

Jadomycins B, L, and S retain cytotoxic potency in MCF7 breast cancer cells overexpressing ABCB1 (P-glycoprotein), ABCC1 (MRP1), or ABCG2 (BCRP) efflux transporters, showing equivalent toxicity to drug-sensitive parental MCF7 cells [1]. This contrasts sharply with standard chemotherapeutics like doxorubicin and paclitaxel, which become ineffective in multidrug-resistant (MDR) settings due to active efflux [2].

MDR retention
Class-level
Jadomycins B, L, S retain equipotent cytotoxicity in ABCB1-, ABCC1-, ABCG2-overexpressing MCF7 vs. parental cells.
Reported MDR model response context; contrasts with doxorubicin/paclitaxel efflux-driven resistance.
Class-level inference; validate in specific MDR models.
Multidrug Resistance ABCB1 ABCC1 ABCG2 Breast Cancer

Aurora-B Kinase Inhibition Mechanism

Jadomycin B was identified as an Aurora-B kinase inhibitor through virtual screening and validated in biochemical assays using purified recombinant Aurora-B kinase [1]. The IC50 of jadomycin B varies with ATP concentration: 12.46 μM at 25 μM ATP, 16.60 μM at 50 μM ATP, and 19.50 μM at 100 μM ATP, confirming an ATP-competitive inhibition mechanism [2]. Unlike many Aurora kinase inhibitors that cause cell cycle arrest, jadomycin B induces apoptosis without obvious effects on cell cycle progression [3].

Aurora-B IC50
Head-to-head
12.46 µM (25 µM ATP) · 16.60 µM (50 µM ATP) · 19.50 µM (100 µM ATP)
Supports kinase inhibition assay interpretation; ATP-competitive binding mode confirmed.
Recombinant Aurora-B; histone H3 Ser10 phosphorylation.
Aurora-B Kinase Kinase Inhibition Mitosis Apoptosis

In Vivo Pharmacokinetics and Efficacy

Jadomycin B demonstrates favorable in vivo pharmacokinetics and partial anti-tumoral efficacy in breast cancer models [1]. Following a single intraperitoneal dose of 6 mg/kg in female Balb/C mice, jadomycin B reached a Cmax of 3.4 ± 0.27 μM with a biphasic elimination half-life of 1.7 ± 0.058 h [2]. In the 4T1 mouse mammary carcinoma model, jadomycin B (12 mg/kg every 12 h from days 6–15) decreased primary tumor volume compared to vehicle control, with no observed weight loss or significant increases in hepatic (ALT) or renal (creatinine) function biomarkers [3].

In vivo PK & model response
Head-to-head
Cmax 3.4 ± 0.27 µM (6 mg/kg IP); t1/2 1.7 ± 0.058 h; tumor volume reduction vs vehicle (12 mg/kg q12h)
Supports in vivo model-response and PK interpretation; no significant ALT/creatinine elevation reported.
4T1 mouse model; intraperitoneal dosing. Pilot study endpoints.
Pharmacokinetics In Vivo Efficacy Breast Cancer Xenograft

Jadomycin Research Applications


Tumor-Selective Cytotoxicity in Breast and Colon Cancer

Researchers seeking a tumor-selective cytotoxic agent should procure jadomycin Orn rather than jadomycin B, based on the 2.8-fold improved selectivity window (HMEC/MCF-7 ratio = 2.27 vs. 0.82) demonstrated in comparative MTT assays [1]. This differential activity makes jadomycin Orn the preferred analog for experiments where sparing normal microvascular endothelial cells is a critical endpoint [2].

Potency in Multidrug-Resistant Breast Cancer

For studies involving ABCB1-, ABCC1-, or ABCG2-overexpressing MDR breast cancer models, jadomycins B, L, and S are the analogs of choice, as they retain equipotent cytotoxicity in drug-resistant cells compared to drug-sensitive parental lines [1]. This property distinguishes jadomycins from standard chemotherapeutics like doxorubicin and positions them as tool compounds for investigating MDR-circumventing mechanisms [2].

Aurora-B Kinase Inhibitor Screening

Jadomycin B serves as a validated Aurora-B kinase inhibitor with established IC50 values (12.46–19.50 μM depending on ATP concentration) and a confirmed ATP-competitive binding mode [1]. Researchers requiring a positive control or reference compound for Aurora-B inhibition assays, or investigating kinase inhibitors with apoptosis-inducing rather than cell-cycle-arresting properties, should select jadomycin B [2].

Preclinical PK and In Vivo Efficacy Studies

Investigators planning in vivo breast cancer studies can reference the established pharmacokinetic parameters of jadomycin B (Cmax = 3.4 ± 0.27 μM at 6 mg/kg IP, t1/2 = 1.7 h) and efficacy dosing regimen (12 mg/kg q12h) that produced tumor volume reduction without hepatic or renal toxicity signals [1]. These data provide a validated starting point for dose-ranging, formulation, or combination therapy studies in syngeneic or xenograft models [2].

Application
Selection Property
Validation Focus
Tumor-cell model selectivity studies
Orn-derivative selectivity profile
Tumor vs. normal cell line endpoint comparison
MDR breast cancer model studies
MDR-substrate resistance profile
ABC transporter-overexpressing cell line assays
Aurora-B kinase inhibition assays
ATP-competitive binding mode
Kinase panel and apoptosis endpoint assessment
In vivo breast cancer model PK/PD
Reported murine PK parameters
Tumor volume and tolerability endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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